molecular formula C22H29N3O4 B2579273 6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320573-56-4

6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2579273
CAS RN: 2320573-56-4
M. Wt: 399.491
InChI Key: GIYIEQINOBKINK-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Scientific Research Applications

6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to have potent neuroprotective effects. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, making it a potentially useful tool for studying the role of inflammation and oxidative stress in a variety of disease states.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and other tissues. This compound has been found to interact with a variety of receptors and enzymes, including the NMDA receptor, the AMPA receptor, and the COX-2 enzyme. These interactions are thought to contribute to the compound's neuroprotective, anti-inflammatory, and antioxidant effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective, anti-inflammatory, and antioxidant effects, this compound has been shown to have anti-tumor activity in vitro, making it a potentially useful tool for studying the mechanisms of cancer cell death. This compound has also been found to have anti-angiogenic effects, which may be useful in the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its well-characterized synthesis method and high purity. This compound has been extensively characterized using a variety of analytical techniques, making it a reliable tool for studying the effects of various treatments on cells and tissues. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in large-scale studies.

Future Directions

There are many potential future directions for research on 6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one. One promising area of research is in the development of new neuroprotective therapies for a variety of neurological diseases, including Alzheimer's disease and Parkinson's disease. In addition, this compound may be useful in the development of new cancer therapies, as its anti-tumor and anti-angiogenic effects have been demonstrated in vitro. Further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one involves a multi-step process that includes the reaction of tert-butyl acetoacetate with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 2,5-dimethoxybenzoyl chloride and piperidine. The final step involves cyclization of the resulting intermediate to form the pyridazinone ring. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

6-tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-22(2,3)19-8-9-20(26)25(23-19)15-10-12-24(13-11-15)21(27)17-14-16(28-4)6-7-18(17)29-5/h6-9,14-15H,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYIEQINOBKINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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